![molecular formula C16H17BrN4O5 B6499283 8-bromo-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 301355-13-5](/img/structure/B6499283.png)

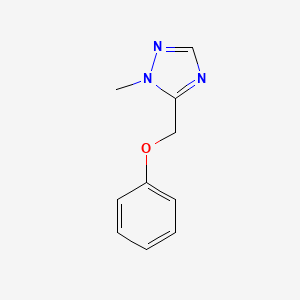

8-bromo-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

カタログ番号 B6499283

CAS番号:

301355-13-5

分子量: 425.23 g/mol

InChIキー: PORNAGAEUFLJES-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a derivative of xanthine, a class of compounds that occur in various plants and animals . Xanthine derivatives are of interest due to their potential as biologically active compounds . The compound’s linear formula is C25H27BrN6O6 .

Synthesis Analysis

The synthesis of this compound involves the reaction of 8-bromo-3-methylxanthine with 4-tert-butylphenoxymethyloxirane in propanol-1 in the presence of Et3N . This results in the formation of 8-bromo-7-[2-hydroxy-3-(4-tert-butyl)phenoxypropyl-1]-3-methylxanthine . The presence of the Br atom in the compound allows for extensive modification by introducing various substituents in the 8-position .Chemical Reactions Analysis

The compound can be extensively modified by introducing various substituents in the 8-position . Heating the compound with an excess of hydrazine, methylamine, or secondary heterocyclic amines in aqueous dioxane forms the corresponding 8-hydrazino- and amino-substituted derivatives . Reaction of the compound with sodium thioglycolate or glycine also occurs in aqueous dioxane .科学的研究の応用

- SMR000008718 has shown promise as an anticancer agent. Research suggests that it inhibits cell proliferation and induces apoptosis in cancer cells. Its mechanism of action involves interfering with key signaling pathways related to cell growth and survival .

- SMR000008718 exhibits anti-inflammatory properties. It modulates immune responses by suppressing pro-inflammatory cytokines and enzymes. Researchers have investigated its role in conditions like rheumatoid arthritis and inflammatory bowel disease .

- Studies suggest that SMR000008718 may protect against cardiovascular diseases. It improves endothelial function, reduces oxidative stress, and enhances nitric oxide production .

- SMR000008718 has neuroprotective effects. It enhances neuronal survival, reduces oxidative damage, and promotes synaptic plasticity .

- In vitro studies indicate that SMR000008718 possesses antiviral activity against certain viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV) .

- SMR000008718 may impact metabolic pathways. It influences glucose metabolism, lipid profiles, and adipocyte function .

- Topical formulations containing SMR000008718 have been studied for their potential in wound healing, psoriasis, and other skin conditions .

Anticancer Properties

Anti-inflammatory Effects

Cardiovascular Applications

Neuroprotection and Cognitive Enhancement

Antiviral Activity

Metabolic Syndrome and Obesity

Skin Health and Dermatological Applications

Drug Development and Formulation

将来の方向性

特性

IUPAC Name |

8-bromo-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrN4O5/c1-20-13-12(14(23)19-16(20)24)21(15(17)18-13)7-9(22)8-26-11-5-3-10(25-2)4-6-11/h3-6,9,22H,7-8H2,1-2H3,(H,19,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PORNAGAEUFLJES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CC(COC3=CC=C(C=C3)OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrN4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![5-[(2-fluorophenoxy)methyl]-1-methyl-1H-1,2,4-triazole](/img/structure/B6499213.png)

![5-[(2-bromo-4-fluorophenoxy)methyl]-1-methyl-1H-1,2,4-triazole](/img/structure/B6499220.png)

![2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B6499228.png)

![2,5-dimethoxy-N-[(1-methylpiperidin-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B6499235.png)

![N-[(1-methylpiperidin-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B6499241.png)

![4-ethoxy-N-[(1-methylpiperidin-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B6499248.png)

![6-methyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B6499264.png)

![4,6-dimethyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B6499265.png)

![5-methyl-N-{[1-(propan-2-yl)piperidin-4-yl]methyl}thiophene-2-sulfonamide](/img/structure/B6499276.png)

![N-{[1-(propan-2-yl)piperidin-4-yl]methyl}-4-propoxybenzene-1-sulfonamide](/img/structure/B6499285.png)

![4-methoxy-N-[4-(trifluoromethyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide](/img/structure/B6499286.png)

![N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-2,4-dimethylbenzene-1-sulfonamide](/img/structure/B6499299.png)

![3-chloro-N-[(1-cyclopentylpiperidin-4-yl)methyl]-4-fluorobenzene-1-sulfonamide](/img/structure/B6499308.png)